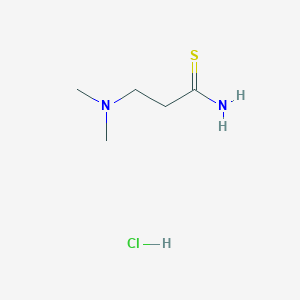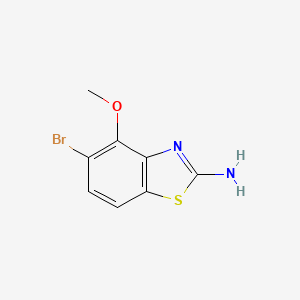![molecular formula C14H14ClNO2S B2518616 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 338774-37-1](/img/structure/B2518616.png)
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, commonly referred to as CMDMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, ranging from organic synthesis to drug discovery, due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis and Material Applications
A study highlights the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are synthesized from diamines, including ones related to the 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine structure, exhibiting high thermal stability and are amorphous, readily soluble in organic solvents. They can be cast into transparent, flexible, and strong films, presenting low dielectric constants, low moisture absorption, and high transparency with significant potential for electronic applications (Liu et al., 2013).
Chemical Synthesis and Green Chemistry
An article describes the modified synthesis of an intermediate similar to this compound, used in the treatment of gastroesophageal reflux disease. This synthesis involves a green chemistry approach, reducing waste production, highlighting the compound's role in pharmaceutical manufacturing and the importance of sustainable methods in chemical synthesis (Gilbile et al., 2017).
Crystal Structure Analysis
Research on the crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, related to this compound, reveals insights into their hydrogen-bonding interactions and potential for forming complex molecular structures. This study aids in understanding the material's properties and potential applications in material science and engineering (Ma et al., 2018).
Novel Compounds and Potential Applications
The development of potassium carbonate-mediated synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives provides a method for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. This synthesis demonstrates the flexibility and utility of this compound derivatives in creating structurally diverse and potentially biologically active molecules (Kalugin & Shestopalov, 2019).
Orientations Futures
The future directions of research on “2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine” and similar compounds could involve exploring their potential applications in the pharmaceutical and agrochemical industries. Pyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNMEGDROAFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)


![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
